Molecular Architecture and Physicochemical Profiling of 4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Molecular Architecture and Physicochemical Profiling of 4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol
As a Senior Application Scientist in early-stage drug discovery and molecular design, I approach 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol not merely as a static chemical entity, but as a dynamic, privileged scaffold. The 1,2,4-triazole core, flanked by a sterically tuning benzyl group at the N4 position and a lipophilic phenyl group at the C5 position, provides a highly specific microenvironment. This configuration makes it an exceptional candidate for targeted pharmacological interactions, particularly in oncology and antimicrobial development.
This technical guide deconstructs the physicochemical properties, structural dynamics, synthetic methodologies, and pharmacological applications of this compound, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Properties & Structural Dynamics
The physical and chemical parameters of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol dictate its behavior in both synthetic environments and biological assays. The data below summarizes its core quantitative metrics[1].
Quantitative Molecular Data
| Property | Value |
| Chemical Name | 4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol |
| Synonym | 4-Benzyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| CAS Registry Number | 23282-96-4 |
| Molecular Formula | C₁₅H₁₃N₃S |
| Molecular Weight | 267.35 g/mol |
| SMILES String | C1=CC=C(C=C1)CN2C(=NN=C2S)C3=CC=CC=C3 |
| Commercial Purity Standard | ≥97% |
Thiol-Thione Tautomerism: The Causality of Reactivity
A critical structural feature of this molecule is its thiol-thione tautomerism . While drawn conventionally as a thiol (-SH), the molecule exists in an equilibrium with its thione (=S) tautomer.
Causality in Phase Behavior: In the solid state and in polar protic solvents, the thione form (2,4-dihydro-3H-1,2,4-triazole-3-thione) predominantly crystallizes and stabilizes. This is driven by the high electronegativity of the sulfur atom and the thermodynamic stability gained from the N-H bond formation[2]. However, under alkaline conditions, the equilibrium is violently shifted to the thiolate anion. This dynamic is the exact reason why S-alkylation is the preferred derivatization route in basic media—the thiolate acts as a highly potent nucleophile[2].
Synthetic Methodology: Base-Catalyzed Cyclodehydration
To synthesize 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol with high fidelity, we utilize a two-step cyclodehydration pathway. This protocol is designed as a self-validating system , ensuring that each step provides immediate, observable feedback to confirm structural progression.
Step-by-step synthetic workflow for base-catalyzed cyclodehydration.
Step-by-Step Protocol & Mechanistic Causality
Step 1: Formation of the Thiosemicarbazide Intermediate
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Procedure: Dissolve equimolar amounts of benzhydrazide and benzyl isothiocyanate in absolute ethanol. Reflux the mixture at 80°C for 4 hours.
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Causality: Ethanol is chosen because it provides a polar protic medium that stabilizes the transition state during the nucleophilic attack of the hydrazide nitrogen onto the isothiocyanate carbon, without risking hydrolysis of the reagents.
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Self-Validation: Upon cooling the reaction vessel to 4°C, 1-benzoyl-4-benzylthiosemicarbazide will precipitate as a distinct crystalline solid. The formation of this solid physically validates the successful addition reaction.
Step 2: Intramolecular Cyclization
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Procedure: Suspend the isolated intermediate in a 2M NaOH aqueous solution. Reflux for 3-4 hours until the solution becomes entirely homogenous.
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Causality: Why a strong base? NaOH deprotonates the amide nitrogen, drastically increasing its nucleophilicity. This forces an intramolecular attack on the thiocarbonyl carbon. The subsequent elimination of a water molecule is thermodynamically driven by the formation of the stable, aromatic 1,2,4-triazole ring.
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Self-Validation: The reaction mixture transitioning from a suspension to a clear, homogenous solution indicates that the acyclic intermediate has fully cyclized into the soluble sodium thiolate salt.
Step 3: Acidic Precipitation
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Procedure: Cool the homogenous solution to room temperature and add 1M HCl dropwise under continuous stirring until the pH reaches 3-4.
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Causality: Acidification neutralizes the sodium thiolate salt. By protonating the sulfur, the molecule reverts to its neutral thiol/thione form, which is highly insoluble in water.
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Self-Validation: The immediate, voluminous precipitation of a white/off-white solid upon reaching pH 3-4 visually validates successful ring closure and isolation of the target compound.
Pharmacological Applications: Target Engagement
The 1,2,4-triazole-3-thiol architecture is a recognized pharmacophore in modern drug discovery. The specific combination of the N4-benzyl and C5-phenyl groups creates a distinct steric bulk that fits precisely into hydrophobic enzymatic pockets.
Apoptosome Activation via Apaf-1
Structurally analogous small molecules containing the 4-phenyl-1,2,4-triazole-3-thiol core (such as the BETT compound) have been identified as potent activators of caspase-3[3]. Mechanism of Action: These triazole scaffolds directly target the Apoptotic protease activating factor 1 (Apaf-1). By binding to Apaf-1, the triazole derivative relieves the inhibitory effect normally exerted by Prothymosin α (ProT). This blockade of the Apaf-1/ProT interaction facilitates the assembly of the apoptosome, triggering the proteolytic cascade of procaspase-9 and procaspase-3, ultimately inducing cellular apoptosis[3]. This makes the scaffold highly relevant for targeted cancer therapeutics.
Pharmacological pathway of triazole-mediated apoptosome activation.
Dual PARP-1 and EGFR Inhibition
Beyond apoptosis, highly substituted derivatives of the 1,2,4-triazole-3-thiol class have demonstrated profound efficacy as dual inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR)[4]. The benzyl and phenyl rings provide the necessary π-π stacking interactions required to anchor the molecule within the kinase domains of these targets.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a rigorous, self-validating analytical workflow must be employed.
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FT-IR Spectroscopy (Tautomeric Confirmation):
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Validation Metric: The complete disappearance of the strong C=O stretch (~1650 cm⁻¹) from the thiosemicarbazide precursor confirms cyclization.
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Tautomer Check: The presence of a dominant N-H stretch (~3100 cm⁻¹) and a C=S stretch (~1250 cm⁻¹), alongside a weak or absent S-H stretch (~2600 cm⁻¹), validates that the product exists primarily in the thione form in the solid state.
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Nuclear Magnetic Resonance (1H NMR):
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Validation Metric: When dissolved in DMSO-d6, the spectrum must show a sharp singlet integrating to 2 protons around δ 5.0–5.2 ppm, confirming the intact benzyl CH₂ group. A highly deshielded, exchangeable proton signal (>13.5 ppm) validates the presence of the triazole N-H/S-H proton, confirming the heterocyclic core.
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High-Resolution Mass Spectrometry (HRMS):
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Validation Metric: Electrospray ionization (ESI+) should yield an[M+H]+ peak at m/z 268.09, definitively confirming the molecular weight and successful dehydration[1].
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References
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PubMed Central. "Novel Small Molecules Relieve Prothymosin α-Mediated Inhibition of Apoptosome Formation by Blocking Its Interaction with Apaf-1". [Link]
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RSC Publishing. "Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition". [Link]
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Semantic Scholar. "4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol S-alkylation". [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel Small Molecules Relieve Prothymosin α-Mediated Inhibition of Apoptosome Formation by Blocking Its Interaction with Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new bis(1,2,4-triazolo[3,4- b ][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents thro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03549A [pubs.rsc.org]
